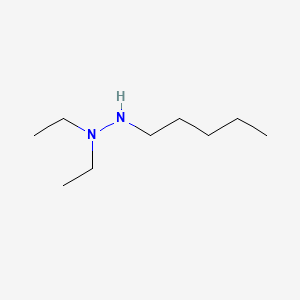
1,1-Diethyl-2-pentylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethyl-2-pentylhydrazine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol It is a hydrazine derivative, characterized by the presence of two ethyl groups and a pentyl group attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-2-pentylhydrazine typically involves the reaction of hydrazine with appropriate alkyl halides. One common method is the alkylation of hydrazine with diethyl sulfate and pentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
1,1-Diethyl-2-pentylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
科学研究应用
1,1-Diethyl-2-pentylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 1,1-Diethyl-2-pentylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function and metabolism .
相似化合物的比较
Similar Compounds
1,1-Diethylhydrazine: Similar structure but lacks the pentyl group.
1,1-Dimethyl-2-pentylhydrazine: Similar structure but with methyl groups instead of ethyl groups.
1,1-Diethyl-2-butylhydrazine: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
1,1-Diethyl-2-pentylhydrazine is unique due to the presence of both ethyl and pentyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
67398-41-8 |
|---|---|
分子式 |
C9H22N2 |
分子量 |
158.28 g/mol |
IUPAC 名称 |
1,1-diethyl-2-pentylhydrazine |
InChI |
InChI=1S/C9H22N2/c1-4-7-8-9-10-11(5-2)6-3/h10H,4-9H2,1-3H3 |
InChI 键 |
MVMRYSSNWDNQEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


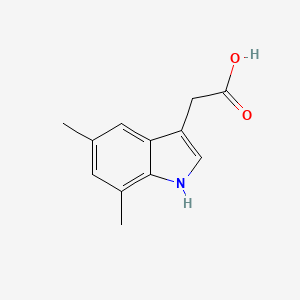
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)

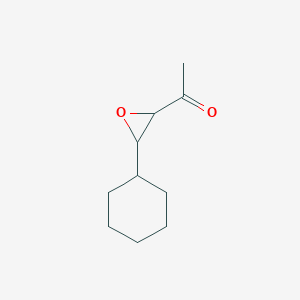
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)


![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
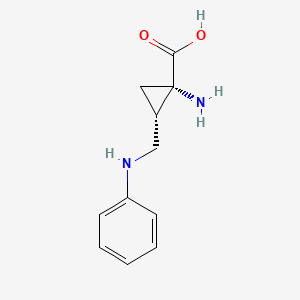
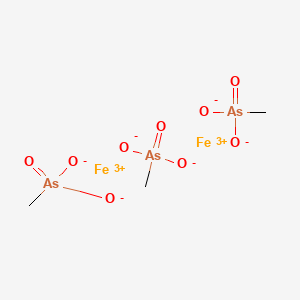
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
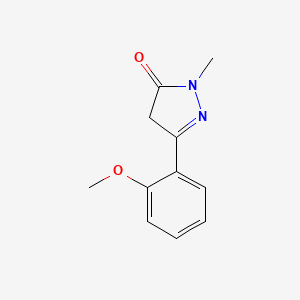
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
